
Dodeca-2,4,6-trienoic acid
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Overview
Description
Dodeca-2,4,6-trienoic acid is a conjugated trienoic fatty acid with twelve carbon atoms and three double bonds. This compound is notable for its unique structure and properties, which make it a subject of interest in various fields of scientific research. It is isolated from natural sources such as the latex of Euphorbia pulcherrima .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6-trienoic acid typically involves the esterification of the acid with triterpenols. The process begins with the extraction of the acid from natural sources using petroleum ether. The extracted acid is then saponified with sodium hydroxide in methanol, followed by acidification and extraction with petroleum ether . The free fatty acids are then methylated using hydrochloric acid in methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the general approach involves large-scale extraction and purification from plant sources, followed by chemical modifications to achieve the desired purity and form.
Chemical Reactions Analysis
Types of Reactions: Dodeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Dodeca-2,4,6-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialized polymers and materials
Mechanism of Action
The mechanism of action of dodeca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways related to inflammation and immune response . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular redox states and signaling cascades.
Comparison with Similar Compounds
Dodeca-2,4,8,10-tetraenoic acid: Another conjugated fatty acid with four double bonds.
Undeca-2,4-dienoic acid: A related compound with two double bonds.
Deca-2,4,6-trienoic acid: A similar trienoic acid with ten carbon atoms.
Uniqueness: Dodeca-2,4,6-trienoic acid is unique due to its specific arrangement of double bonds and its twelve-carbon backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Q & A
Q. Basic: How can researchers structurally characterize Dodeca-2,4,6-trienoic acid, and what analytical techniques are critical for verifying its conjugated double bonds?
Methodological Answer:
Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For conjugated double bonds, 1H-NMR is essential to confirm positions via coupling patterns (e.g., vicinal coupling constants J≈10–12Hz) and chemical shifts (δ 5.3–6.0 ppm for allylic protons). High-resolution MS (HRMS) validates molecular weight and formula. Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) paired with UV-Vis spectroscopy can further confirm purity and conjugated systems .
Q. Basic: What are the primary synthetic routes for this compound, and how do polyketide synthases contribute to its biosynthesis?
Methodological Answer:
Chemical synthesis often employs Wittig or Horner-Wadsworth-Emmons reactions to iteratively build conjugated double bonds. Biologically, polyketide synthases (PKSs) catalyze sequential decarboxylative condensations of malonyl-CoA units, forming the conjugated trienoic backbone. For example, tri17 PKS in fungi synthesizes octa-2,4,6-trienoic acid (a shorter homolog), suggesting analogous pathways for dodeca derivatives. Gene knockout studies and isotopic labeling (e.g., 13C-acetate) are used to trace biosynthetic intermediates .
Q. Basic: What biological roles have been proposed for this compound in cellular systems, and how are these hypotheses tested experimentally?
Methodological Answer:
Proposed roles include membrane fluidity modulation and signaling precursor activity. Researchers use lipidomics (LC-MS/MS) to quantify cellular incorporation and fluorescence polarization assays to measure membrane dynamics. Knockdown models (e.g., siRNA targeting fatty acid desaturases) or exogenous supplementation in cell cultures are paired with functional assays (e.g., apoptosis, ROS detection) to validate bioactivity .
Q. Advanced: How can contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?
Methodological Answer:
Discrepancies may arise from concentration-dependent effects, cell-type specificity, or experimental conditions (e.g., oxygen levels affecting oxidation). Researchers should:
- Perform dose-response curves across physiologically relevant concentrations (e.g., 1–100 µM).
- Replicate studies in multiple cell lines (e.g., macrophages, epithelial cells) under controlled hypoxia/normoxia.
- Use lipid peroxidation inhibitors (e.g., Trolox) to isolate oxidation-independent effects .
Q. Advanced: What experimental design considerations are critical for in vivo studies of this compound, particularly regarding stability and pharmacokinetics?
Methodological Answer:
Key challenges include oxidative degradation and poor bioavailability. Solutions:
- Stability: Use antioxidant-stabilized formulations (e.g., α-tocopherol in lipid emulsions) and store samples under inert gas (N2).
- Pharmacokinetics: Employ radiolabeled (14C) compounds for tracking absorption/distribution. Microdialysis in target tissues (e.g., liver, brain) quantifies local concentrations.
- Ethics: Follow institutional guidelines for vertebrate studies (e.g., ARRIVE 2.0), ensuring sample sizes are statistically justified to minimize animal use .
Q. Advanced: How can researchers address gaps in understanding the evolutionary conservation of this compound biosynthesis pathways across species?
Methodological Answer:
Comparative genomics and phylogenetics are key:
- Genomic Mining: Use tools like AntiSMASH to identify PKS clusters in diverse species (fungi, bacteria).
- Functional Complementation: Express putative PKS genes from non-model organisms (e.g., marine microbes) in heterologous hosts (e.g., E. coli or S. cerevisiae) to test activity.
- Phylogenetic Analysis: Reconstruct ancestral pathways using maximum-likelihood methods (e.g., RAxML) to infer evolutionary origins .
Properties
CAS No. |
71697-03-5 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
dodeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14) |
InChI Key |
QFQUMHBUJBZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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